Heptylnaphthalene

Description

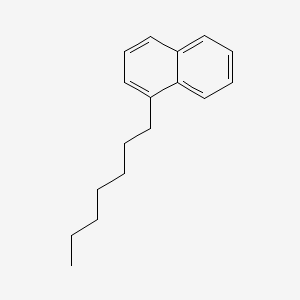

Structure

2D Structure

3D Structure

Properties

CAS No. |

38622-51-4 |

|---|---|

Molecular Formula |

C17H22 |

Molecular Weight |

226.36 g/mol |

IUPAC Name |

1-heptylnaphthalene |

InChI |

InChI=1S/C17H22/c1-2-3-4-5-6-10-15-12-9-13-16-11-7-8-14-17(15)16/h7-9,11-14H,2-6,10H2,1H3 |

InChI Key |

YXYFUBVSMPVCSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Heptylnaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of heptylnaphthalene isomers, primarily focusing on 1-heptylnaphthalene and 2-heptylnaphthalene. These compounds are of interest in various fields, including materials science and as intermediates in the synthesis of more complex molecules. This document details synthetic methodologies, purification techniques, and in-depth characterization data.

Introduction

Heptylnaphthalenes are alkylated aromatic hydrocarbons consisting of a naphthalene core substituted with a heptyl group. The position of the heptyl group on the naphthalene ring system gives rise to two primary isomers: 1-heptylnaphthalene and 2-heptylnaphthalene. The properties and reactivity of these isomers can differ, making their selective synthesis and thorough characterization crucial for their application.

Synthesis of this compound Isomers

The synthesis of this compound isomers is most commonly achieved through Friedel-Crafts reactions. Two primary strategies are employed: direct alkylation using a heptylating agent or a two-step acylation followed by reduction.

Friedel-Crafts Alkylation

Direct alkylation of naphthalene with a suitable heptylating agent, such as 1-chloroheptane or 1-heptene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst, can yield a mixture of this compound isomers. The ratio of the 1- and 2-isomers is influenced by reaction conditions such as temperature, catalyst, and solvent. Steric hindrance generally favors the formation of the 2-isomer, especially with bulkier alkylating agents.

Logical Relationship of Friedel-Crafts Alkylation:

Caption: Friedel-Crafts alkylation of naphthalene.

Friedel-Crafts Acylation followed by Reduction

A more regioselective route to a specific isomer involves the Friedel-Crafts acylation of naphthalene with heptanoyl chloride, followed by the reduction of the resulting ketone. Acylation of naphthalene with heptanoyl chloride in the presence of a Lewis acid catalyst can favor the formation of either 1- or 2-heptanoylnaphthalene depending on the reaction conditions. The subsequent reduction of the carbonyl group to a methylene group can be achieved using methods like the Wolff-Kishner or Clemmensen reduction, yielding the corresponding this compound isomer with high purity.

Experimental Workflow for Acylation-Reduction Route:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Materials:

-

Naphthalene

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

Part A: Friedel-Crafts Acylation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

Add a solution of naphthalene in dichloromethane to the flask.

-

Slowly add heptanoyl chloride dropwise from the dropping funnel to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude heptanoylnaphthalene.

Part B: Wolff-Kishner Reduction

-

Place the crude heptanoylnaphthalene, diethylene glycol, and hydrazine hydrate in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours.

-

Add KOH pellets to the mixture and continue to reflux, allowing the temperature to rise as water and excess hydrazine are distilled off.

-

After several hours of reflux, cool the reaction mixture and add water.

-

Extract the product with hexane.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent.

Characterization of this compound Isomers

The synthesized this compound isomers are characterized using a combination of spectroscopic and physical methods.

Physical Properties

| Property | 1-Heptylnaphthalene | 2-Heptylnaphthalene |

| Molecular Formula | C₁₇H₂₂ | C₁₇H₂₂ |

| Molar Mass | 226.36 g/mol | 226.36 g/mol |

| Boiling Point | ~330-335 °C | ~330-335 °C |

| Melting Point | Not available | Not available |

| Density | ~0.95 g/cm³ | ~0.95 g/cm³ |

Note: Exact physical properties can vary slightly based on purity and experimental conditions. Data for heptylnaphthalenes is not widely reported and is estimated based on similar alkylnaphthalenes.

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for distinguishing between the 1- and 2-isomers. The chemical shifts of the aromatic protons and carbons, as well as the protons of the heptyl chain, provide definitive structural information.

¹H NMR Data (Predicted, in CDCl₃, 400 MHz)

| Proton Assignment | 1-Heptylnaphthalene (δ, ppm) | 2-Heptylnaphthalene (δ, ppm) |

| Naphthalene-H (aromatic) | 7.30 - 8.10 (m, 7H) | 7.20 - 7.80 (m, 7H) |

| -CH₂- (benzylic) | ~3.10 (t, 2H) | ~2.80 (t, 2H) |

| -CH₂- (chain) | ~1.70 (m, 2H) | ~1.65 (m, 2H) |

| -CH₂- (chain) | ~1.30 (m, 8H) | ~1.30 (m, 8H) |

| -CH₃ (terminal) | ~0.90 (t, 3H) | ~0.90 (t, 3H) |

¹³C NMR Data (Predicted, in CDCl₃, 100 MHz)

| Carbon Assignment | 1-Heptylnaphthalene (δ, ppm) | 2-Heptylnaphthalene (δ, ppm) |

| Naphthalene-C (aromatic) | 124 - 138 | 125 - 139 |

| -CH₂- (benzylic) | ~35 | ~36 |

| -CH₂- (chain) | ~32, 31, 29, 29, 23 | ~32, 31, 29, 29, 23 |

| -CH₃ (terminal) | ~14 | ~14 |

Note: The predicted NMR data is based on known values for similar alkylnaphthalenes and general principles of NMR spectroscopy. Actual experimental values may vary.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Both isomers will exhibit a molecular ion peak (M⁺) at m/z = 226. The fragmentation pattern will be characteristic of the alkylnaphthalene structure, with prominent peaks resulting from the cleavage of the heptyl chain.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 226

-

Loss of C₆H₁₃ (M-85): m/z = 141 (tropylium-like ion, often the base peak)

-

Other fragments: Peaks corresponding to the loss of smaller alkyl fragments from the heptyl chain.

Signaling Pathway for Mass Spectrometry Fragmentation:

Caption: Fragmentation of this compound in MS.

3. Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating the 1- and 2-heptylnaphthalene isomers. The retention times will differ based on the isomer's boiling point and interaction with the stationary phase of the GC column. Typically, 2-heptylnaphthalene, being more linear, may have a slightly longer retention time on a non-polar column compared to the more sterically hindered 1-isomer.

Conclusion

The synthesis of this compound isomers can be effectively achieved through established organic chemistry reactions, with the Friedel-Crafts acylation followed by reduction offering a more controlled and regioselective approach. A combination of NMR spectroscopy, mass spectrometry, and gas chromatography provides a robust toolkit for the unambiguous characterization and differentiation of the 1- and 2-heptylnaphthalene isomers. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with these and related compounds.

An In-Depth Technical Guide to the Solubility of Heptylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptylnaphthalene, a member of the alkylnaphthalene family, is a hydrophobic, nonpolar aromatic hydrocarbon. Understanding its solubility in various organic solvents is crucial for its application in fields ranging from industrial chemical processes to pharmaceutical sciences, where it may serve as a solvent, a synthetic intermediate, or a component in formulation development. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, drawing upon available data for naphthalene and its shorter-chain alkyl derivatives to extrapolate its expected behavior. Due to a scarcity of specific quantitative data for this compound, this document emphasizes the theoretical framework of its solubility, presents analogous data for related compounds, and details a robust experimental protocol for determining its solubility with high accuracy.

Introduction to Alkylnaphthalene Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound consists of a nonpolar naphthalene core and a nonpolar heptyl alkyl chain. This structure dictates its solubility characteristics.

Key Physicochemical Properties Influencing Solubility:

-

Polarity: As a nonpolar molecule, this compound is expected to exhibit poor solubility in polar solvents like water and high solubility in nonpolar organic solvents.[1]

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically London dispersion forces). Effective dissolution occurs when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Effect of the Alkyl Chain: The presence of the C7 alkyl chain increases the nonpolar character of the molecule compared to naphthalene. This generally enhances solubility in nonpolar, aliphatic solvents (e.g., alkanes) and may slightly decrease it in more polar organic solvents.

-

Temperature: The dissolution of solid crystalline compounds like naphthalene and its derivatives is typically an endothermic process.[2] Therefore, in accordance with Le Châtelier's principle, an increase in temperature will generally lead to an increase in solubility.

Predicted Solubility of this compound

While specific experimental data for this compound is limited, its solubility can be predicted based on the behavior of naphthalene and its shorter-chain alkyl analogs. It is anticipated that this compound will be readily soluble in a range of nonpolar and moderately polar organic solvents.

Expected Solubility Trends:

-

High Solubility: in aromatic hydrocarbons (e.g., benzene, toluene, xylene), chlorinated solvents (e.g., chloroform, carbon tetrachloride), and ethers (e.g., diethyl ether).

-

Good to Moderate Solubility: in ketones (e.g., acetone), esters (e.g., ethyl acetate), and longer-chain alcohols.

-

Low to Negligible Solubility: in highly polar solvents such as water and short-chain alcohols (e.g., methanol, ethanol).

Quantitative Solubility Data for Analogous Compounds

To provide a quantitative perspective, the following tables summarize the solubility of naphthalene and 2-methylnaphthalene in various organic solvents. This data serves as a valuable proxy for estimating the solubility of this compound.

Table 1: Solubility of Naphthalene in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Chloroform | 0 | 19.5 |

| 25 | 35.5 | |

| 40 | 49.5 | |

| 70 | 87.2 | |

| Ethanol | 0 | 5.0 |

| 25 | 11.3 | |

| 40 | 19.5 | |

| 70 | 179.0 |

Table 2: Solubility of 2-Methylnaphthalene in Various Organic Solvents

| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |

| Butyl Acetate | 278.15 | 0.3854 |

| 283.15 | 0.4431 | |

| 288.15 | 0.5052 | |

| 293.15 | 0.5721 | |

| 298.15 | 0.6439 | |

| 303.15 | 0.7208 | |

| n-Heptane | 278.15 | 0.3341 |

| 283.15 | 0.3855 | |

| 288.15 | 0.4414 | |

| 293.15 | 0.5019 | |

| 298.15 | 0.5674 | |

| 303.15 | 0.6381 | |

| 1,4-Dioxane | 278.15 | 0.3204 |

| 283.15 | 0.3704 | |

| 288.15 | 0.4248 | |

| 293.15 | 0.4839 | |

| 298.15 | 0.5479 | |

| 303.15 | 0.6171 | |

| n-Hexane | 278.15 | 0.2818 |

| 283.15 | 0.3275 | |

| 288.15 | 0.3778 | |

| 293.15 | 0.4328 | |

| 298.15 | 0.4929 | |

| 303.15 | 0.5583 | |

| Acetone | 278.15 | 0.2681 |

| 283.15 | 0.3129 | |

| 288.15 | 0.3621 | |

| 293.15 | 0.4161 | |

| 298.15 | 0.4751 | |

| 303.15 | 0.5394 | |

| n-Butyl Alcohol | 278.15 | 0.1764 |

| 283.15 | 0.2109 | |

| 288.15 | 0.2494 | |

| 293.15 | 0.2924 | |

| 298.15 | 0.3402 | |

| 303.15 | 0.3932 | |

| Ethanol | 278.15 | 0.1203 |

| 283.15 | 0.1465 | |

| 288.15 | 0.1762 | |

| 293.15 | 0.2098 | |

| 298.15 | 0.2478 | |

| 303.15 | 0.2907 | |

| Isopropanol | 278.15 | 0.1118 |

| 283.15 | 0.1362 | |

| 288.15 | 0.1636 | |

| 293.15 | 0.1944 | |

| 298.15 | 0.2290 | |

| 303.15 | 0.2678 | |

| Ethylene Glycol | 278.15 | 0.0031 |

| 283.15 | 0.0039 | |

| 288.15 | 0.0048 | |

| 293.15 | 0.0060 | |

| 298.15 | 0.0074 | |

| 303.15 | 0.0091 |

Experimental Protocol for Solubility Determination

The following section details the "shake-flask" method, a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3]

Materials and Equipment

-

This compound (solute) of high purity

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For compounds like this compound, 24 to 48 hours is typically recommended.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While direct, quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, a strong understanding of its physicochemical properties allows for reliable predictions of its behavior. As a nonpolar aromatic hydrocarbon, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. The provided data for naphthalene and 2-methylnaphthalene offer a quantitative basis for these predictions. For applications requiring precise solubility values, the detailed shake-flask experimental protocol outlined in this guide provides a robust methodology for their determination. This information is critical for researchers and professionals working with this compound in various scientific and industrial contexts.

References

Spectroscopic Characterization of Heptylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of heptylnaphthalene, a molecule of interest in various fields of chemical research and development. Due to the limited availability of experimentally acquired spectra in the public domain, this guide presents a detailed analysis based on predicted spectroscopic data for the two primary isomers: 1-heptylnaphthalene and 2-heptylnaphthalene. These predictions are derived from established spectroscopic principles and data from homologous compounds, offering a valuable resource for the identification and characterization of these molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-heptylnaphthalene and 2-heptylnaphthalene. These values have been estimated using established computational models and spectral databases.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Isomers

| Proton Assignment | 1-Heptylnaphthalene (Predicted) | 2-Heptylnaphthalene (Predicted) |

| Aromatic Protons | ||

| H-2' | ~ 7.4 ppm (d) | ~ 7.8 ppm (d) |

| H-3' | ~ 7.5 ppm (t) | ~ 7.4 ppm (dd) |

| H-4' | ~ 7.9 ppm (d) | ~ 7.8 ppm (d) |

| H-5' | ~ 7.9 ppm (d) | ~ 7.4 ppm (m) |

| H-6' | ~ 7.5 ppm (t) | ~ 7.4 ppm (m) |

| H-7' | ~ 7.5 ppm (t) | ~ 7.7 ppm (s) |

| H-8' | ~ 8.1 ppm (d) | ~ 7.8 ppm (d) |

| Aliphatic Protons | ||

| H-1 | ~ 3.1 ppm (t) | ~ 2.8 ppm (t) |

| H-2 | ~ 1.7 ppm (quint) | ~ 1.7 ppm (quint) |

| H-3 to H-6 | ~ 1.3-1.4 ppm (m) | ~ 1.3-1.4 ppm (m) |

| H-7 | ~ 0.9 ppm (t) | ~ 0.9 ppm (t) |

Note: Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, quint = quintet, m = multiplet, dd = doublet of doublets, s = singlet.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Carbon Assignment | 1-Heptylnaphthalene (Predicted) | 2-Heptylnaphthalene (Predicted) |

| Aromatic Carbons | ||

| C-1' | ~ 139.5 ppm | ~ 135.0 ppm |

| C-2' | ~ 125.8 ppm | ~ 127.5 ppm |

| C-3' | ~ 125.5 ppm | ~ 126.0 ppm |

| C-4' | ~ 128.9 ppm | ~ 127.8 ppm |

| C-4a' | ~ 132.0 ppm | ~ 133.6 ppm |

| C-5' | ~ 126.5 ppm | ~ 127.8 ppm |

| C-6' | ~ 125.7 ppm | ~ 126.0 ppm |

| C-7' | ~ 123.8 ppm | ~ 127.5 ppm |

| C-8' | ~ 124.5 ppm | ~ 125.5 ppm |

| C-8a' | ~ 133.8 ppm | ~ 131.8 ppm |

| Aliphatic Carbons | ||

| C-1 | ~ 35.0 ppm | ~ 36.0 ppm |

| C-2 | ~ 31.9 ppm | ~ 31.9 ppm |

| C-3 | ~ 29.5 ppm | ~ 29.5 ppm |

| C-4 | ~ 29.3 ppm | ~ 29.3 ppm |

| C-5 | ~ 31.5 ppm | ~ 31.5 ppm |

| C-6 | ~ 22.7 ppm | ~ 22.7 ppm |

| C-7 | ~ 14.1 ppm | ~ 14.1 ppm |

Note: Chemical shifts are referenced to TMS (0 ppm).

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1600-1585, 1500-1400 | Medium |

| Aliphatic C-H Bend | 1465-1450 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Relative Abundances for this compound (Electron Ionization)

| Ion | Predicted m/z | Predicted Relative Abundance | Interpretation |

| [M]⁺ | 226 | Moderate | Molecular Ion |

| [M-C₆H₁₃]⁺ | 141 | High | Loss of hexyl radical (Benzylic cleavage) |

| [C₁₁H₉]⁺ | 141 | High | Tropylium-like ion from rearrangement |

| [C₁₀H₈]⁺ | 128 | Moderate | Naphthalene fragment |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and the collection of 16-32 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and the accumulation of 1024-2048 scans are typically employed to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹, and an average of 16-32 scans is taken to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow and Data Interconnectivity

The following diagrams, generated using Graphviz, illustrate the general workflow of spectroscopic analysis and the complementary nature of the different techniques for structural elucidation.

The Genesis of a Superior Lubricant: A Technical Guide to the Discovery and History of Long-Chain Alkylnaphthalenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkylnaphthalenes (LCANs) represent a significant class of synthetic lubricant base oils, prized for their exceptional thermal-oxidative stability, hydrolytic resistance, and additive solvency. This technical guide delves into the discovery and historical development of these compounds, tracing their origins from geochemical observations to their synthesis in the laboratory. We will explore the foundational Friedel-Crafts alkylation reaction, detailing the catalysts and conditions that govern the synthesis of these valuable molecules. Furthermore, this guide provides an in-depth look at the analytical techniques employed for their characterization, with a focus on gas chromatography-mass spectrometry (GC-MS). Quantitative data on the physicochemical properties of LCANs are presented in comprehensive tables, and key chemical and biological pathways are visualized to provide a deeper understanding of their formation and environmental fate.

Introduction: From Geochemical Curiosity to High-Performance Lubricant

The story of long-chain alkylnaphthalenes begins not in a pristine laboratory, but deep within the Earth's crust. Geochemists first identified LCANs as naturally occurring components of crude oils and sedimentary rocks.[1][2] These molecules, with alkyl side chains extending to 26 or even 30 carbon atoms, were initially of interest as biomarkers, providing clues to the biological origins and geological history of petroleum reservoirs.[1][2][3] The relative abundance of 2-alkyl versus 1-alkyl isomers, for instance, was found to be indicative of the biological source material and the extent of biodegradation the oil had undergone.[1]

The inherent stability of the naphthalene ring system, coupled with the lubricity imparted by the long alkyl chains, did not go unnoticed by industrial chemists. Recognizing the potential for a superior synthetic lubricant, researchers began to explore methods for the targeted synthesis of LCANs. This endeavor focused on harnessing a classic reaction of organic chemistry: the Friedel-Crafts alkylation.

The Synthesis of Long-Chain Alkylnaphthalenes: A Chemical Odyssey

The primary route to synthetically producing long-chain alkylnaphthalenes is the Friedel-Crafts alkylation of naphthalene.[4][5][6][7][8] This electrophilic aromatic substitution reaction involves the reaction of naphthalene with a long-chain alkylating agent in the presence of a catalyst.

The Cornerstone Reaction: Friedel-Crafts Alkylation

The general mechanism of the Friedel-Crafts alkylation of naphthalene involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich naphthalene ring. The choice of catalyst is crucial in generating the carbocation and influencing the reaction's efficiency and selectivity.

Key Parameters in LCAN Synthesis

The successful synthesis of LCANs with desired properties hinges on the careful control of several reaction parameters:

-

Alkylating Agents: Long-chain α-olefins (e.g., 1-dodecene, 1-tetradecene, 1-octadecene) and 1-bromoalkanes are the most common alkylating agents.[4][7][9] The length and branching of the alkyl chain directly influence the viscosity and pour point of the final product.

-

Catalysts: A variety of catalysts have been employed, each with its own advantages and disadvantages.

-

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a classic and effective catalyst.[7]

-

Ionic Liquids: Ionic liquids, such as Me₃NHCl–AlCl₃, have emerged as highly efficient and recyclable catalysts, often allowing for milder reaction conditions.[4]

-

Zeolites: Zeolites offer shape selectivity and can be tailored to favor the production of specific isomers.[10]

-

-

Reaction Conditions: Temperature, reaction time, and the molar ratio of naphthalene to the alkylating agent are critical for optimizing the yield and minimizing the formation of polyalkylated byproducts.[4][9]

Physicochemical Properties of Long-Chain Alkylnaphthalenes

The unique combination of a rigid aromatic core and flexible alkyl chains gives LCANs a desirable set of physicochemical properties for lubrication applications.

Quantitative Data on LCAN Properties

The following tables summarize key quantitative data for various long-chain alkylnaphthalenes, highlighting the influence of alkyl chain length and degree of substitution on their lubricant properties.

| Alkyl Group | Degree of Substitution | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) |

| C8 | Mono | 15-25 | 3-5 | 90-110 | -30 to -40 |

| C12 | Mono | 30-45 | 5-7 | 100-120 | -25 to -35 |

| C14 | Mono | 45-60 | 6-8 | 110-130 | -20 to -30 |

| C18 | Mono | 80-100 | 10-12 | 115-135 | -15 to -25 |

| C8 | Di/Poly | 40-60 | 6-8 | 100-120 | -35 to -45 |

| C12 | Di/Poly | 90-120 | 10-13 | 110-130 | -30 to -40 |

Table 1: Typical Lubricant Properties of Long-Chain Alkylnaphthalenes. (Data synthesized from multiple sources)

| Catalyst | Alkylating Agent | Naphthalene:Olefin Molar Ratio | Temperature (°C) | Time | Olefin Conversion (%) | Product Yield (%) | Reference |

| Me₃NHCl–AlCl₃ | 1-Dodecene | 1-10 | 30 | 60 s | >99 | >99 | [4] |

| Methanesulfonic acid | 1-Octene | 1.3 | 80 | 3 h | 95.2 | 78.4 | |

| AlCl₃ | Cetene | 1:1.35 | 130 | 50 min | - | 88.2 | [9] |

| Zeolite Y | C₁₁-C₁₂ Olefins | - | 150-250 | - | High | High (mono-selective) | [8] |

Table 2: Comparison of Synthesis Conditions and Outcomes for Long-Chain Alkylnaphthalenes.

Experimental Protocols

Representative Synthesis of Dodecylnaphthalene

This protocol is a generalized representation based on common laboratory practices for the Friedel-Crafts alkylation of naphthalene.

Materials:

-

Naphthalene

-

1-Dodecene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with naphthalene and anhydrous dichloromethane under a nitrogen atmosphere.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

1-Dodecene is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and saturated NaCl solution.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane to hexane/dichloromethane.

-

Fractions containing the desired product are combined, and the solvent is evaporated to yield the purified dodecylnaphthalene.

GC-MS Analysis of Long-Chain Alkylnaphthalenes

This protocol outlines a general procedure for the analysis of LCANs in a synthetic lubricant base oil.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Autosampler

Sample Preparation:

-

Prepare a stock solution of the LCAN sample in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards of a known LCAN reference material covering the expected concentration range of the sample.

-

If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time) to both the sample and calibration standards.

GC-MS Parameters:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 300°C

-

Final hold: 300°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Data Analysis:

-

Identify the LCAN isomers based on their mass spectra and retention times compared to reference standards.

-

For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the LCANs in the sample by using the regression equation from the calibration curve.

Geochemical Formation and Biodegradation Pathways

Geochemical Formation of Long-Chain Alkylnaphthalenes

In the subsurface, LCANs are believed to form through diagenetic processes involving the alteration of organic matter derived from algae and bacteria. One proposed pathway involves the cyclization and aromatization of long-chain fatty acids or their derivatives.

References

- 1. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Toxicological Profile of Heptylnaphthalene Compounds: A Technical Guide Based on Structure-Activity Relationships

Disclaimer: There is a significant lack of publicly available toxicological data for heptylnaphthalene compounds. This guide provides a comprehensive overview of the toxicology of naphthalene and its lower alkylated derivatives to serve as a basis for understanding the potential hazards of this compound through structure-activity relationship (SAR) analysis. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Heptylnaphthalenes, a class of alkylated polycyclic aromatic hydrocarbons (PAHs), are utilized in various industrial applications, including as synthetic base oils and lubricants.[1] Despite their use, a thorough review of the scientific literature reveals a notable absence of specific toxicological studies on these compounds. To address this data gap, this technical guide synthesizes the extensive toxicological data available for the parent compound, naphthalene, and its shorter-chain alkylated derivatives, primarily 1-methylnaphthalene and 2-methylnaphthalene.

By examining the toxicokinetics, metabolism, and toxicological endpoints of these well-studied analogues, we can infer the potential hazards of this compound through the application of structure-activity relationships (SAR). This document summarizes key quantitative data in tabular form, details relevant experimental protocols, and provides visualizations of metabolic pathways and experimental workflows to offer a comprehensive toxicological perspective for the scientific community.

Toxicology of Naphthalene and Methylnaphthalenes

Naphthalene and its methyl-substituted derivatives have been the subject of numerous toxicological investigations. The primary target organs for naphthalene toxicity in animal studies are the respiratory tract, and it has also been shown to have immunological and neurological effects.[2]

Quantitative Toxicological Data

The following tables summarize the acute and repeated-dose toxicity data for naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene.

Table 1: Acute Toxicity Data

| Compound | Species | Route | LD50 | Reference |

| Naphthalene | Mouse (male) | Oral | 533 mg/kg | [ATSDR, 2005] |

| Naphthalene | Mouse (female) | Oral | 710 mg/kg | [ATSDR, 2005] |

| Naphthalene | Rat (male) | Oral | 2200 mg/kg | [ATSDR, 2005] |

| Naphthalene | Rat (female) | Oral | 2400 mg/kg | [ATSDR, 2005] |

| 2-Methylnaphthalene | Rat | Oral | 4050 mg/kg | [3] |

Table 2: Repeated-Dose Toxicity Data (Oral Exposure)

| Compound | Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Naphthalene | Rat | 13 weeks | - | 50 mg/kg/day | Transient clinical signs of neurotoxicity (lethargy) | [ATSDR, 2005] |

| 1-Methylnaphthalene | Rat | at least 42 days | 250 mg/kg/day | - | No effects observed | [ATSDR, 2005] |

| 2-Methylnaphthalene | Mouse | 81 weeks | - | 50.3 mg/kg/day | Pulmonary alveolar proteinosis | [2] |

Experimental Protocols

To provide context for the data presented, this section details the methodology of a key study on the oral toxicity of naphthalene.

Chronic Oral Toxicity Study of Naphthalene in Mice (NTP, 1992)

-

Test Substance: Naphthalene (CAS No. 91-20-3)

-

Animal Model: B6C3F1 mice, 50 animals per sex per group.

-

Administration Route: Dietary.

-

Dosage Levels: 0, 10, or 30 ppm, administered 6 hours/day, 5 days/week for 2 years.

-

Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and monthly thereafter. Clinical observations were recorded every 4 weeks. At the end of the study, a complete necropsy was performed on all animals. Histopathological examinations were conducted on all major tissues and organs.

-

Key Findings: The primary effects observed were in the respiratory tract. There was an increased incidence of nonneoplastic and neoplastic lesions in the nose of rats. In mice, there was evidence of lung pathology.[2]

Metabolism of Naphthalene

The toxicity of naphthalene is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes.[4] The initial step involves the formation of a 1,2-epoxide, a reactive intermediate.[5] This epoxide can then undergo several transformations: enzymatic hydration to form a dihydrodiol, conjugation with glutathione (GSH), or non-enzymatic rearrangement to 1-naphthol. Further oxidation can lead to the formation of quinones, which are also highly reactive and contribute to the cytotoxicity of naphthalene.

References

- 1. Alkylated naphthalene - Wikipedia [en.wikipedia.org]

- 2. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Heptylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptylnaphthalene, a member of the alkylated polycyclic aromatic hydrocarbon (PAH) family, is a compound of interest due to its potential environmental persistence and bioaccumulation. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from studies on naphthalene and other long-chain alkylnaphthalenes, supplemented with predicted data from well-established quantitative structure-activity relationship (QSAR) models. This guide summarizes key physicochemical properties, explores abiotic and biotic degradation pathways, discusses bioaccumulation potential, and outlines relevant experimental protocols.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. As direct experimental data for this compound is scarce, the following table includes estimated values obtained using the US EPA's EPI Suite™ software, a widely used and validated QSAR modeling system.[1][2][3] For context, experimental values for naphthalene are also provided.

| Property | This compound (Estimated) | Naphthalene (Experimental) | Reference |

| Molecular Formula | C₁₇H₂₂ | C₁₀H₈ | |

| Molecular Weight ( g/mol ) | 226.36 | 128.17 | |

| Water Solubility (mg/L) | 0.034 | 31.7 | [2] |

| Vapor Pressure (mm Hg at 25°C) | 0.00011 | 0.087 | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 6.85 | 3.37 | [2] |

| Henry's Law Constant (atm-m³/mol) | 0.0039 | 0.00046 | [2] |

The high Log Kow value for this compound suggests a strong tendency to partition into organic matter and fatty tissues, indicating a potential for bioaccumulation.[2] Its low water solubility and vapor pressure suggest that it will likely be found adsorbed to soil and sediment rather than in the atmosphere or dissolved in water.[2]

Environmental Degradation

The environmental persistence of this compound is determined by the rates of various degradation processes, including abiotic and biotic pathways.

Abiotic Degradation

Photodegradation:

This compound is expected to undergo photodegradation in the presence of sunlight. The photodegradation of alkylated naphthalenes has been shown to follow pseudo-first-order kinetics.[4] The primary mechanism involves the reaction with photochemically produced hydroxyl radicals in the atmosphere and water. While specific quantum yields for this compound are not available, its structural similarity to other PAHs suggests it will absorb UV radiation and be susceptible to photolytic degradation. The estimated atmospheric photooxidation half-life, based on reaction with hydroxyl radicals, is a key indicator of its persistence in air.

Hydrolysis:

Due to the chemical stability of the aromatic rings and the alkyl chain, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).

Biotic Degradation

Biodegradation is a major pathway for the removal of alkylated naphthalenes from the environment. Studies on long-chain alkylnaphthalenes have shown that they are susceptible to microbial degradation, although the rate of degradation can be influenced by the length and branching of the alkyl chain.

Aerobic Biodegradation:

Under aerobic conditions, microorganisms, particularly bacteria, can degrade this compound. The initial step in the aerobic biodegradation of alkylnaphthalenes typically involves the oxidation of the aromatic ring by dioxygenase enzymes to form a dihydrodiol. This is followed by ring cleavage and further degradation to intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. Studies on crude oil biodegradation have indicated that 1-alkylnaphthalenes are generally more susceptible to biodegradation than 2-alkylnaphthalenes.

Anaerobic Biodegradation:

Information on the anaerobic biodegradation of this compound is limited. However, some microorganisms are capable of degrading PAHs under anaerobic conditions, often using alternative electron acceptors such as nitrate, sulfate, or iron (III).

The following table summarizes the estimated environmental fate and persistence of this compound based on EPI Suite™ predictions.

| Environmental Compartment | Primary Transport/Partitioning Process | Primary Degradation Process | Estimated Half-Life | Reference |

| Air | Adsorption to particulate matter | Reaction with hydroxyl radicals | 1.3 hours | [2] |

| Water | Adsorption to sediment and suspended solids | Biodegradation | Weeks to months | [2] |

| Soil/Sediment | Strong adsorption to organic matter | Biodegradation | Months to years | [2] |

Bioaccumulation

The high octanol-water partition coefficient (Log Kow) of this compound indicates a significant potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with a high Log Kow tend to accumulate in the fatty tissues of organisms. The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water.

| Parameter | This compound (Estimated) | Reference |

| Log Bioconcentration Factor (Log BCF) | 4.33 (Fish) | [2] |

| Bioconcentration Factor (BCF) | 21,380 (Fish) | [2] |

A BCF value of this magnitude suggests that this compound is likely to bioaccumulate in aquatic organisms to levels significantly higher than those in the surrounding water. This has implications for the food chain, as the compound can be transferred to higher trophic levels.

Experimental Protocols

Standardized experimental protocols are crucial for accurately assessing the environmental fate and degradation of this compound. The following sections outline general methodologies for key experiments.

Biodegradation Study in Water/Sediment

Objective: To determine the rate and extent of this compound biodegradation in an aqueous or sediment environment.

Methodology:

-

Microcosm Setup: Establish microcosms using water and/or sediment samples from a relevant environmental site.

-

Spiking: Spike the microcosms with a known concentration of this compound, often using a carrier solvent like acetone which is then allowed to evaporate.

-

Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, light, and oxygen levels) that mimic the natural environment.

-

Sampling: Collect samples from the microcosms at regular intervals.

-

Extraction: Extract this compound from the samples using an appropriate organic solvent (e.g., hexane, dichloromethane).

-

Analysis: Quantify the concentration of this compound in the extracts using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Determine the biodegradation rate and half-life by plotting the concentration of this compound over time.

Photodegradation Study

Objective: To determine the rate of photodegradation of this compound in water or on a solid surface.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) or coat it onto a solid surface.

-

Irradiation: Irradiate the samples with a light source that simulates the solar spectrum (e.g., a xenon arc lamp).

-

Sampling: Collect samples at various time points during the irradiation.

-

Analysis: Analyze the concentration of the remaining this compound using HPLC or GC-MS.

-

Quantum Yield Calculation: Determine the photodegradation rate constant and, if possible, the quantum yield of the reaction.

Analytical Methods for this compound Determination

Sample Extraction:

-

Water: Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) using a C18 cartridge.

-

Soil/Sediment: Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with a suitable solvent mixture (e.g., hexane/acetone).

Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of this compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): Can be used with UV or fluorescence detection for the analysis of this compound.

Visualizations

Predicted Aerobic Biodegradation Pathway of this compound

Caption: Predicted aerobic biodegradation pathway of this compound.

Experimental Workflow for a Biodegradation Study

References

Methodological & Application

Heptylnaphthalene as a High-Temperature Solvent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptylnaphthalene, a member of the alkylnaphthalene family, presents significant potential as a high-temperature solvent for a variety of chemical and pharmaceutical applications. Its aromatic structure and long alkyl chain contribute to a high boiling point, excellent thermal stability, and good solvency for a range of organic compounds. These properties make it a suitable medium for chemical reactions requiring elevated temperatures, such as nanoparticle synthesis and cross-coupling reactions, as well as for the processing of poorly soluble active pharmaceutical ingredients (APIs). High boiling point aromatic solvents are valued for their low volatility and chemical stability, which can lead to improved reaction efficiency and product quality.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a high-temperature solvent. Due to the limited availability of specific experimental data for this compound, some information is extrapolated from studies on similar alkylated naphthalenes and general high-boiling point aromatic solvents.

Physicochemical Properties

A summary of the known physical and chemical properties of 1-heptylnaphthalene is provided in the table below. For comparison, data for other relevant high-temperature solvents are also included.

| Property | 1-Heptylnaphthalene | 1-Methylnaphthalene | Naphthalene |

| Molecular Formula | C₁₇H₂₂ | C₁₁H₁₀ | C₁₀H₈ |

| Molecular Weight | 226.36 g/mol | 142.20 g/mol | 128.17 g/mol |

| Boiling Point | ~339.4 °C at 760 mmHg (for 1-heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene, a related compound) | 240-243 °C | 218 °C |

| Melting Point | Not available | -22 °C | 80.2 °C |

| Flash Point | ~157.1 °C (for 1-heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene, a related compound) | 82 °C | 79 °C |

| Density | ~0.884 g/cm³ (for 1-heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene, a related compound) | 1.02 g/mL at 20 °C | 1.14 g/cm³ |

| Water Solubility | Expected to be very low | Low | 31 mg/L at 25 °C |

Note: Experimental data for 1-heptylnaphthalene is limited. Some values are for structurally similar compounds and should be considered estimates.

Applications

High-Temperature Organic Synthesis

The high boiling point and thermal stability of this compound make it an excellent solvent for organic reactions that require sustained high temperatures to proceed at a reasonable rate.

a) Suzuki-Miyaura Cross-Coupling Reactions:

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While often performed in lower-boiling solvents like THF or toluene, high-boiling solvents can be advantageous for less reactive substrates.

Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction in a High-Boiling Solvent (Adaptable for this compound)

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

This compound (as solvent)

Procedure:

-

To a dry, inert-atmosphere reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add a suitable volume of this compound to dissolve the reactants.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) to facilitate product isolation.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Nanomaterials

The synthesis of metal and semiconductor nanoparticles often requires high temperatures to control nucleation and growth, leading to particles with desired sizes and morphologies. High-boiling solvents like this compound can provide the necessary temperature range and a stable environment for nanoparticle formation. For instance, the synthesis of various metal nanoparticles has been demonstrated using methods like sodium naphthalenide reduction in organic solvents.[3][4]

Protocol: General Procedure for the Synthesis of Metal Nanoparticles (Adaptable for this compound)

Materials:

-

Metal salt precursor (e.g., palladium chloride)

-

Reducing agent (e.g., sodium borohydride, or a naphthalenide-based reducing agent)

-

Stabilizing agent (e.g., oleylamine, oleic acid)

-

This compound (as solvent)

Procedure:

-

In a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve the metal salt precursor and stabilizing agent in this compound.

-

Heat the mixture to a specific temperature (e.g., 150-250 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Rapidly inject the reducing agent solution into the hot reaction mixture with vigorous stirring.

-

Maintain the reaction at the elevated temperature for a set period to allow for nanoparticle growth.

-

Cool the reaction mixture to room temperature.

-

Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol or acetone).

-

Centrifuge the mixture to collect the nanoparticles.

-

Wash the nanoparticles multiple times with a suitable solvent to remove any unreacted precursors and byproducts.

-

Dry the nanoparticles under vacuum.

References

- 1. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis of late transition-metal nanoparticles by Na naphthalenide reduction of salts and their catalytic efficiency - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Heptylnaphthalene as a Stationary Phase in Gas Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptylnaphthalene, as a stationary phase in gas chromatography (GC), represents a specialized, non-polar phase with unique selectivity, particularly for the separation of aromatic hydrocarbons and related compounds. Its chemical structure, combining an aromatic naphthalene core with a C7 alkyl chain, suggests a mechanism of separation based on both dispersive (van der Waals) forces and π-π interactions. While not a common commercially available stationary phase, a custom-synthesized this compound phase would be of interest for specific applications in environmental analysis, petroleum chemistry, and drug development where the separation of complex aromatic isomers is crucial.

This document provides a detailed overview of the potential applications, experimental protocols, and expected performance of a this compound stationary phase in gas chromatography. The information is compiled for researchers and scientists interested in exploring novel stationary phase chemistries for challenging separations.

Principle of Separation

A this compound stationary phase would offer a unique combination of interactions with analytes. The dominant separation mechanism would be based on analyte volatility (boiling point). However, the presence of the naphthalene moiety would introduce significant π-π stacking interactions with aromatic analytes, providing enhanced selectivity for polycyclic aromatic hydrocarbons (PAHs) and other unsaturated compounds. The heptyl group contributes to the overall non-polar character of the phase and influences the retention of non-aromatic hydrocarbons.

Potential Applications

Based on its hypothesized properties, a this compound stationary phase would be well-suited for the following applications:

-

Environmental Analysis: High-resolution separation of PAH isomers in environmental matrices such as soil, water, and air samples.[1][2][3]

-

Petroleum and Petrochemical Analysis: Characterization of aromatic content in crude oil and refined products.

-

Drug Development: Separation of aromatic drug intermediates and impurities, where subtle isomeric differences can impact efficacy and safety.

-

Food and Flavor Chemistry: Analysis of aromatic compounds in essential oils and food extracts.

Experimental Protocols

The following protocols are generalized for the use of a custom-packed or custom-coated capillary column with a this compound stationary phase. Optimization will be required for specific applications.

Column Preparation and Conditioning

For a custom-packed column, the this compound stationary phase would be synthesized and then coated onto a solid support (e.g., Chromosorb W-HP). For a capillary column, the stationary phase would be chemically bonded or physically adsorbed to the inner surface of a fused silica capillary.

Protocol for Column Conditioning:

-

Install the column in the gas chromatograph.

-

Set a low carrier gas flow rate (e.g., 1-2 mL/min).

-

Program the oven temperature to rise slowly from ambient to a temperature slightly above the expected maximum operating temperature, but below the thermal stability limit of the stationary phase. A typical program would be:

-

Initial temperature: 40 °C, hold for 10 min.

-

Ramp: 2 °C/min to 250 °C (or the determined maximum operating temperature).

-

Hold at the final temperature for several hours until a stable baseline is achieved.

-

-

Connect the column outlet to the detector and monitor the baseline. Conditioning is complete when the baseline is stable and free of significant bleed.

General Protocol for Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

This protocol is a starting point for the analysis of a standard mixture of PAHs.

Sample Preparation:

-

Liquid Samples (e.g., water): Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the PAHs.

-

Solid Samples (e.g., soil, sediment): Use Soxhlet extraction or pressurized fluid extraction (PFE) with an appropriate solvent (e.g., dichloromethane/acetone mixture).

-

Final Extract: The final extract should be in a volatile solvent compatible with the GC injection system (e.g., hexane or toluene).

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

| Parameter | Recommended Setting |

| Column | Custom-coated capillary column with this compound stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp 1: 15 °C/min to 180 °CRamp 2: 10 °C/min to 280 °C, hold for 10 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Data Presentation

Table 1: Retention Times and Elution Order of EPA 16 PAHs on a DB-5ms (5% Phenyl-methylpolysiloxane) Column.

This data is representative and will vary based on specific instrument conditions.

| Analyte | Retention Time (min) |

| Naphthalene | 10.2 |

| Acenaphthylene | 12.5 |

| Acenaphthene | 12.8 |

| Fluorene | 13.7 |

| Phenanthrene | 16.5 |

| Anthracene | 16.6 |

| Fluoranthene | 20.1 |

| Pyrene | 20.8 |

| Benz(a)anthracene | 25.3 |

| Chrysene | 25.4 |

| Benzo(b)fluoranthene | 28.9 |

| Benzo(k)fluoranthene | 29.0 |

| Benzo(a)pyrene | 30.5 |

| Indeno(1,2,3-cd)pyrene | 34.2 |

| Dibenz(a,h)anthracene | 34.3 |

| Benzo(g,h,i)perylene | 35.8 |

Table 2: Comparison of Separation Factors (α) for Critical PAH Pairs on Different Stationary Phases.

A higher separation factor indicates better resolution.

| Critical Pair | DB-5ms (Non-polar) | 50% Phenyl-polysiloxane (Mid-polar) |

| Phenanthrene/Anthracene | 1.01 | 1.03 |

| Benz(a)anthracene/Chrysene | 1.01 | 1.05 |

| Benzo(b)fluoranthene/Benzo(k)fluoranthene | 1.01 | 1.04 |

A this compound phase would be expected to show improved separation for these critical pairs due to enhanced π-π interactions.

Visualizations

Caption: Experimental workflow for utilizing a novel stationary phase.

Caption: Analyte interactions with a this compound stationary phase.

References

- 1. researchgate.net [researchgate.net]

- 2. Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography [mdpi.com]

- 3. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Heptylnaphthalene Moieties in Liquid Crystal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and characterization of heptylnaphthalene moieties within liquid crystal (LC) research. While this compound itself is not a mesogenic compound, the heptyl-naphthalene structural unit is a key component in various liquid crystalline materials. To provide detailed and practical protocols, this document will focus on a widely studied analog, 4'-heptyl-4-biphenylcarbonitrile (7CB), as a representative calamitic (rod-shaped) liquid crystal. Additionally, synthesis routes for naphthalene-based liquid crystal precursors will be detailed to address the core topic.

Introduction to Heptyl-Containing and Naphthalene-Based Liquid Crystals

Liquid crystals incorporating a heptyl chain (C7H15) are common in materials science due to the chain's ability to promote mesophase formation at convenient temperatures. The flexibility and length of the heptyl group contribute to the delicate balance of intermolecular forces required for liquid crystalline behavior.

Naphthalene-based liquid crystals are of significant interest due to their rigid, extended core structure, which can lead to high birefringence and a broad range of mesophases. The combination of a naphthalene core with alkyl chains like heptyl allows for the fine-tuning of these properties.

Quantitative Data Presentation

The following table summarizes the key physical properties of the model liquid crystal, 4'-heptyl-4-biphenylcarbonitrile (7CB).

| Property | Value | Reference |

| Chemical Name | 4'-heptyl-4-biphenylcarbonitrile | [1] |

| Abbreviation | 7CB | [1] |

| CAS Number | 41122-71-8 | [1] |

| Molecular Formula | C20H23N | [1] |

| Molecular Weight | 277.40 g/mol | [1] |

| Crystal to Nematic Transition (T_CN) | 30 °C (303.15 K) | [2] |

| Nematic to Isotropic Transition (T_NI) | 42.8 °C (315.95 K) | [2] |

Experimental Protocols

Synthesis of a Naphthalene-Based Liquid Crystal Precursor: 6-Heptyloxy-2-naphthoic acid

This protocol describes a representative synthesis for a common precursor used in the creation of naphthalene-based liquid crystals.

Materials:

-

6-Hydroxy-2-naphthoic acid

-

1-Bromoheptane

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 6-hydroxy-2-naphthoic acid in DMF.

-

Add 2.5 equivalents of potassium carbonate to the solution.

-

Add 1.2 equivalents of 1-bromoheptane to the reaction mixture.

-

Heat the mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the aqueous solution to a pH of approximately 2 using 1M HCl, which will cause the product to precipitate.

-

Filter the precipitate and wash thoroughly with water.

-

Dissolve the crude product in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the solid product from ethanol to yield pure 6-heptyloxy-2-naphthoic acid.

Characterization of Liquid Crystalline Phases

DSC is used to determine the phase transition temperatures and associated enthalpy changes of a liquid crystalline material.

Instrumentation:

-

Differential Scanning Calorimeter

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a known standard, such as indium, according to the manufacturer's instructions.[3]

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.[4]

-

Seal the pan using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.[4]

-

Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a temperature well below its lowest expected transition temperature (e.g., 0°C).

-

Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above its highest expected transition (the clearing point).[5]

-

Hold the sample at this isotropic temperature for 2-5 minutes to erase any thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature.[3]

POM is a crucial technique for identifying liquid crystal phases by observing their unique textures under cross-polarized light.

Instrumentation:

-

Polarizing microscope with a rotating stage

-

Hot stage with a temperature controller

-

Glass microscope slides and cover slips

Procedure:

-

Sample Preparation: Place a small amount of the liquid crystal sample on a clean microscope slide.

-

Heat the slide on the hot stage to the isotropic phase of the material.

-

Place a cover slip over the molten sample to create a thin film.

-

Observation:

-

Place the slide on the microscope's hot stage.

-

Cool the sample slowly from the isotropic phase into the liquid crystal phase(s).

-

Observe the sample through the eyepieces with the polarizer and analyzer crossed (a dark background).

-

Different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic textures and defects.

-

Record images of the textures observed at different temperatures.

-

Heating and cooling cycles can be repeated to observe the reversibility of the phase transitions.

-

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for a naphthalene-based LC precursor.

Characterization Workflow

Caption: Characterization workflow for liquid crystalline materials.

References

Application Notes and Protocols for the Use of Heptylnaphthalene as an Internal Standard in Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1][2] Accurate and precise quantification of PAHs in various matrices such as soil, water, air, and food is crucial for environmental monitoring and human health risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the determination of PAHs due to its high sensitivity and selectivity.[3][4]

The use of an internal standard (IS) is essential in quantitative analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[5][6] For PAH analysis, the most common internal standards are isotopically labeled (deuterated) PAHs because their chemical and physical properties are very similar to their corresponding native analytes. However, the availability and cost of deuterated standards for all target PAHs can be a limiting factor. An alternative approach is the use of a non-native, structurally similar compound that is not expected to be present in the samples.

This application note details a protocol for the use of 1-heptylnaphthalene as a potential internal standard for the analysis of PAHs by GC-MS. 1-Heptylnaphthalene, an alkylated PAH, offers the advantages of being chemically similar to the target PAHs, having a distinct mass spectrum, and being chromatographically separated from most PAHs of interest.

Physicochemical Properties of 1-Heptylnaphthalene

A suitable internal standard should have physicochemical properties that are comparable to the target analytes. The following table summarizes some of the key properties of 1-heptylnaphthalene.

| Property | Value |

| Chemical Formula | C₁₇H₂₂ |

| Molecular Weight | 226.36 g/mol |

| Boiling Point | 335.8 °C (Predicted) |

| LogP (Octanol-Water Partition Coefficient) | 6.2 (Predicted) |

| Solubility | Insoluble in water; Soluble in organic solvents like hexane, dichloromethane, and acetone. |

| CAS Number | 2531-17-1 |

Note: Some properties are predicted and should be considered as estimates.

Experimental Protocol

This protocol provides a general procedure for the extraction and analysis of PAHs from a solid matrix (e.g., soil or sediment) using 1-heptylnaphthalene as an internal standard. It is imperative that this method be thoroughly validated for each specific matrix and target analyte list before routine use.

1. Reagents and Materials

-

Solvents: Dichloromethane (DCM), hexane, acetone (pesticide residue grade or equivalent).

-

Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of 1-heptylnaphthalene in acetone.

-

PAH Calibration Standards: Prepare a mixed stock solution of target PAHs in DCM at a concentration of 100 µg/mL. Create a series of calibration standards by diluting the mixed stock solution with DCM to achieve concentrations ranging from 0.1 to 20 µg/mL.

-

Surrogate Standards (Optional but Recommended): Solutions of deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12) to monitor extraction efficiency for different PAH classes.

-

Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges for sample cleanup.

-

Anhydrous Sodium Sulfate: To remove residual water from the extracts.

-

Glassware: Vials, flasks, pipettes, and syringes.

2. Sample Preparation and Extraction

-

Sample Homogenization: Homogenize the solid sample to ensure uniformity.

-

Spiking: Weigh approximately 10 g of the homogenized sample into a beaker. Spike the sample with a known amount of the 1-heptylnaphthalene internal standard solution (e.g., 100 µL of a 10 µg/mL solution) and surrogate standards, if used.

-

Extraction:

-

Mix the spiked sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Transfer the mixture to a Soxhlet extraction thimble or a pressurized fluid extraction (PFE) cell.

-

Extract the sample for 6-8 hours with a 1:1 (v/v) mixture of hexane and acetone.

-

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Sample Cleanup

-

SPE Cartridge Conditioning: Condition a silica gel SPE cartridge with hexane.

-

Elution: Load the concentrated extract onto the SPE cartridge. Elute the PAHs with a mixture of hexane and DCM. The exact solvent composition and volume should be optimized to ensure good recovery of all target PAHs and the internal standard.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

-

Instrument Conditions: The following are typical GC-MS conditions for PAH analysis. These should be optimized for the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | 60 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

-

SIM Ions: Select characteristic ions for each target PAH and for 1-heptylnaphthalene. For 1-heptylnaphthalene, prominent ions would likely include its molecular ion (m/z 226) and major fragment ions.

5. Calibration and Quantification

-

Calibration Curve: Inject the series of calibration standards, each spiked with the same constant concentration of the 1-heptylnaphthalene internal standard.

-

Response Factors: Calculate the relative response factor (RRF) for each PAH relative to the internal standard using the following equation:

RRF = (Aₓ / Cₓ) / (Aᵢₛ / Cᵢₛ)

Where:

-

Aₓ = Peak area of the analyte

-

Cₓ = Concentration of the analyte

-

Aᵢₛ = Peak area of the internal standard

-

Cᵢₛ = Concentration of the internal standard

-

-

Quantification: Calculate the concentration of each PAH in the sample extract using the following equation:

Cₓ = (Aₓ * Cᵢₛ) / (Aᵢₛ * RRF)

Data Presentation

The following table provides an example of how quantitative data from a PAH analysis using 1-heptylnaphthalene as an internal standard could be presented. This is example data and does not represent actual experimental results.

Table 1: Example Quantitative Results for PAH Analysis in a Spiked Soil Sample

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | RRF | Concentration in Sample (µg/kg) | Recovery (%) |

| Naphthalene | 10.5 | 128 | 1.12 | 45.2 | 90.4 |

| Acenaphthene | 13.2 | 154 | 1.08 | 48.1 | 96.2 |

| Fluorene | 14.5 | 166 | 1.05 | 47.5 | 95.0 |

| Phenanthrene | 17.8 | 178 | 0.98 | 51.0 | 102.0 |

| Anthracene | 17.9 | 178 | 0.95 | 49.5 | 99.0 |